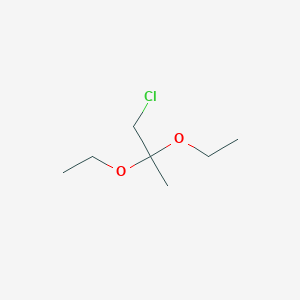

1-Chloro-2,2-diethoxypropane

Description

Contextualization within Halogenated Acetal (B89532) Chemistry

Halogenated acetals are a class of organic compounds that feature both a halogen atom and an acetal functional group. This combination imparts unique reactivity to the molecule. The halogen atom, being an electron-withdrawing group, influences the stability and reactivity of the acetal. Specifically, α-halogenated acetals are of interest due to the halogen's ability to participate in and influence the stereochemical outcome of substitution reactions. nih.govresearchgate.net Research has shown that the nature of the halogen atom (fluorine, chlorine, or bromine) can dictate the conformational preferences of intermediates like oxocarbenium ions, thereby controlling the stereoselectivity of reactions. acs.org For instance, fluorine-substituted acetals can lead to highly stereoselective 1,2-cis products, while chlorine- and bromine-substituted counterparts often yield 1,2-trans products. acs.org This is attributed to hyperconjugative effects and the varying electron-withdrawing strengths of the halogens. acs.org

Overview of Research Trajectories in Substituted Propanes

Substituted propanes are fundamental building blocks in organic synthesis and have been the focus of extensive research. Studies have explored various derivatives, including those with halogen, ether, and alkyl substituents, to understand their properties and potential applications. For example, research into propane (B168953) alternatives for refrigeration and heat pump systems has evaluated compounds like dimethyl ether and its mixtures. refindustry.com In the realm of organic synthesis, the reactivity of substituted propanes is a key area of investigation. For instance, the substitution reactions of compounds like 1-chloro-2,2-dimethylpropane (B1207488) have been studied to understand steric hindrance effects. reddit.comcymitquimica.com Furthermore, research into renewable propane aims to develop more sustainable chemical feedstocks. energy.gov The synthesis of various substituted propanes, such as 1,2-propanediol from renewable sources like glycerol, is another active area of research. acs.org

Rationalization of Research Focus on 1-Chloro-2,2-diethoxypropane

The specific research interest in this compound stems from its utility as a synthetic intermediate. Its structure, which includes a reactive chlorine atom and a protected ketone in the form of a diethyl acetal, makes it a valuable precursor for more complex molecules. The CAS number for this compound is 63594-18-3. chemsrc.com It can be synthesized from chloroacetone (B47974) and ethanol (B145695). chemsrc.com The presence of the chloro group allows for nucleophilic substitution reactions, while the diethoxypropane moiety can be deprotected to reveal a ketone, enabling a wide range of further chemical transformations.

Interdisciplinary Relevance in Advanced Organic Chemistry

The study of this compound and related halogenated acetals has implications across various sub-disciplines of organic chemistry. Its use in the synthesis of complex organic molecules is relevant to medicinal chemistry and materials science. The investigation of its reaction mechanisms contributes to the fundamental understanding of physical organic chemistry, particularly in the study of reaction kinetics and stereochemistry. nih.govresearchgate.net For example, understanding the factors that control the stereoselectivity of reactions involving such compounds is crucial for the asymmetric synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry.

Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 63594-18-3 | C7H15ClO2 | 166.64 | Not available |

| Chloroacetone | 78-95-5 | C3H5ClO | 92.52 | 119 |

| Ethanol | 64-17-5 | C2H6O | 46.07 | 78.37 |

| Triethyl orthoformate | 122-51-0 | C7H16O3 | 148.20 | 146 |

| 1-Chloro-2,2-dimethylpropane | 753-89-9 | C5H11Cl | 106.59 | 84-85 |

| 2,2-Diethoxypropane (B95019) | 126-84-1 | C7H16O2 | 132.20 | 114 |

| 1-Chloro-2-methoxypropane | 5390-72-7 | C4H9ClO | 108.57 | Not available |

Structure

3D Structure

Properties

CAS No. |

63594-18-3 |

|---|---|

Molecular Formula |

C7H15ClO2 |

Molecular Weight |

166.64 g/mol |

IUPAC Name |

1-chloro-2,2-diethoxypropane |

InChI |

InChI=1S/C7H15ClO2/c1-4-9-7(3,6-8)10-5-2/h4-6H2,1-3H3 |

InChI Key |

BNCCNSKHVWZCKU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(CCl)OCC |

Origin of Product |

United States |

Mechanistic Investigations of 1 Chloro 2,2 Diethoxypropane Reactivity

Nucleophilic Substitution Reactions Involving the Chlorinated Center

Nucleophilic substitution at the chlorinated carbon of 1-chloro-2,2-diethoxypropane can proceed through various pathways, with the operative mechanism being highly dependent on the reaction conditions and the nature of the nucleophile.

Stereoelectronic Effects in SN1 Pathways

In reactions proceeding through an SN1 mechanism, the rate-determining step is the formation of a carbocation intermediate. doubtnut.comlibretexts.org The stability of this intermediate is paramount and is significantly influenced by stereoelectronic effects, particularly the anomeric effect. basna.irulaval.ca The presence of two ethoxy groups on the adjacent carbon atom plays a crucial role in stabilizing the developing positive charge on the primary carbon through hyperconjugation. basna.ir This involves the donation of electron density from the oxygen lone pairs into the antibonding orbital of the carbon-chlorine bond (nO -> σ*C-Cl), which weakens the C-Cl bond and facilitates its departure. basna.irulaval.ca This stereoelectronic assistance is a key factor in promoting the SN1 pathway, even for a primary halide, by lowering the activation energy for carbocation formation. csbsju.edulibretexts.org The geometry of the resulting oxocarbenium ion intermediate is also influenced by these stereoelectronic interactions, which can affect the stereochemical outcome of the reaction. researchgate.net

Steric Hindrance and SN2 Reaction Kinetics

The SN2 pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the leaving group. ksu.edu.sa The rate of SN2 reactions is highly sensitive to steric hindrance around the reaction center. libretexts.orglibretexts.orgnih.govpressbooks.pub In the case of this compound, while the chlorinated carbon is primary, the presence of the bulky diethoxy group on the adjacent carbon creates significant steric congestion. reddit.com This steric bulk impedes the approach of the nucleophile to the backside of the C-Cl bond, thereby increasing the activation energy and slowing down the rate of SN2 reactions. libretexts.orgpressbooks.pub The crowded transition state in an SN2 reaction of this substrate would experience considerable van der Waals repulsion, making this pathway less favorable compared to substrates with less steric hindrance. libretexts.orgpressbooks.pub

Anchimeric Assistance and Neighboring Group Participation in Substitution

The structure of this compound allows for the possibility of anchimeric assistance, or neighboring group participation (NGP), from one of the ethoxy groups. mugberiagangadharmahavidyalaya.ac.in In this scenario, an oxygen lone pair from one of the ethoxy groups could act as an internal nucleophile, displacing the chloride ion in an intramolecular SN2 reaction. mugberiagangadharmahavidyalaya.ac.inresearchgate.net This would lead to the formation of a cyclic oxonium ion intermediate. The subsequent attack by an external nucleophile would then open this ring. mugberiagangadharmahavidyalaya.ac.in Such participation can significantly enhance the reaction rate compared to a similar reaction without the participating group. mugberiagangadharmahavidyalaya.ac.inresearchgate.net The involvement of NGP often results in retention of configuration at the reaction center. mugberiagangadharmahavidyalaya.ac.in The likelihood of anchimeric assistance depends on the conformational flexibility of the molecule, allowing the neighboring group to achieve the necessary geometry for backside attack. mugberiagangadharmahavidyalaya.ac.in

Elimination Reactions of this compound

In addition to substitution, this compound can undergo elimination reactions, particularly under conditions that favor the formation of a carbocation or in the presence of a strong base.

E1 Elimination Pathways and Carbocation Intermediates

The E1 (Elimination, unimolecular) reaction pathway proceeds through the same carbocation intermediate as the SN1 reaction. doubtnut.comlibretexts.orgiitk.ac.innumberanalytics.com Following the formation of the carbocation, a weak base (which can be the solvent) abstracts a proton from an adjacent carbon atom, leading to the formation of an alkene. libretexts.orgnumberanalytics.com For this compound, the carbocation formed is stabilized by the adjacent ethoxy groups. basna.irulaval.ca The subsequent deprotonation would occur from the methyl group, yielding 2,2-diethoxy-1-propene. E1 reactions are often in competition with SN1 reactions, and the product distribution can be influenced by factors such as the nature of the base and the reaction temperature. libretexts.orgulethbridge.ca The stability of the potential alkene product also plays a role in the regioselectivity of the elimination. amazonaws.com

Interactive Data Tables

Table 1: Factors Influencing Nucleophilic Substitution of this compound

| Factor | Effect on SN1 Rate | Effect on SN2 Rate | Rationale |

| Stereoelectronic Effects | Increase | No direct effect | Stabilization of the carbocation intermediate by the anomeric effect of the ethoxy groups. basna.irulaval.ca |

| Steric Hindrance | No direct effect | Decrease | The bulky diethoxy group hinders the backside attack of the nucleophile. libretexts.orglibretexts.orgpressbooks.pub |

| Polar Protic Solvent | Increase | Decrease | Stabilizes the carbocation and leaving group in SN1; solvates and deactivates the nucleophile in SN2. csbsju.edulibretexts.org |

| Polar Aprotic Solvent | Decrease | Increase | Less stabilization of ions compared to protic solvents; nucleophile is less solvated and more reactive. ksu.edu.sa |

| Neighboring Group Participation | Increase | N/A | Intramolecular attack by an ethoxy group can accelerate the departure of the leaving group. mugberiagangadharmahavidyalaya.ac.inresearchgate.net |

Table 2: Comparison of E1 and SN1 Pathways for this compound

| Feature | E1 Reaction | SN1 Reaction |

| Intermediate | Carbocation doubtnut.comiitk.ac.innumberanalytics.com | Carbocation doubtnut.comlibretexts.org |

| Rate Determining Step | Formation of carbocation libretexts.orgiitk.ac.in | Formation of carbocation ksu.edu.sa |

| Second Step | Deprotonation by a weak base libretexts.orgnumberanalytics.com | Nucleophilic attack on the carbocation ksu.edu.sa |

| Product | Alkene (2,2-diethoxy-1-propene) | Substitution product |

| Common Conditions | Higher temperatures, weakly nucleophilic base ulethbridge.ca | Lower temperatures, nucleophilic solvent vanderbilt.edu |

Hydrolysis and Acetal (B89532) Cleavage Mechanisms

Acetals, such as this compound, are generally stable in neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. chemistrysteps.compearson.com This hydrolysis reaction cleaves the acetal back to its constituent carbonyl compound and alcohols.

The hydrolysis of an acetal is a multi-step process catalyzed by acid. libretexts.orglibretexts.org The mechanism for this compound proceeds as follows:

Protonation: An acid catalyst, such as hydronium (H₃O⁺), protonates one of the ether oxygens of the acetal. chemistrysteps.comlibretexts.org This converts the ethoxy group into a good leaving group (ethanol). libretexts.org

Loss of Leaving Group: The protonated acetal eliminates a molecule of ethanol (B145695). The lone pair of electrons on the adjacent oxygen assists in this departure, leading to the formation of a resonance-stabilized oxonium ion. chemistrysteps.comlibretexts.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com This results in a protonated hemiacetal. libretexts.org

Deprotonation: A base (such as water) removes a proton from the newly added oxygen, yielding a neutral hemiacetal intermediate and regenerating the acid catalyst. libretexts.org

Protonation of the Second Oxygen: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, preparing it to leave as a water molecule. chemistrysteps.comlibretexts.org

Elimination of Water: The final molecule of ethanol is formed as the C=O double bond of the carbonyl compound is formed, with the departure of the second ethoxy group. This step is essentially the reverse of hemiacetal formation. The final products are chloroacetone (B47974) and two molecules of ethanol. chemistrysteps.comorganicchemistrytutor.com

This entire process is reversible. libretexts.org

Acetal formation and hydrolysis are equilibrium reactions. organicchemistrytutor.comwikipedia.org The position of the equilibrium is dictated by the reaction conditions. To favor the formation of the acetal, water is typically removed from the reaction mixture. wikipedia.org Conversely, to promote hydrolysis and cleave the acetal, a large excess of water is used. chemistrysteps.comlibretexts.org According to Le Châtelier's principle, adding excess water shifts the equilibrium toward the products of hydrolysis—the carbonyl compound and the alcohol. libretexts.org

The complete acid-catalyzed hydrolysis of this compound results in the decomposition of the acetal functional group. This process cleaves the two C-O single bonds of the original acetal carbon. The resulting products are one molecule of a carbonyl compound and two molecules of an alcohol. organicchemistrytutor.comwikipedia.org

Specifically for this compound, the hydrolysis yields chloroacetone and two equivalents of ethanol . chemsrc.com

Rearrangement Reactions and Isomerization Processes

The structure of this compound, featuring a primary chloride adjacent to a carbon atom bearing two ethoxy groups, suggests a rich potential for rearrangement and isomerization reactions, primarily driven by the influence of the vicinal (neighboring) acetal functional group.

The principal mechanistic pathway available to this compound that is unavailable to simple primary alkyl halides is neighboring group participation (NGP) , also known as anchimeric assistance. wikipedia.orgdalalinstitute.com In this process, a lone pair of electrons from one of the adjacent ethoxy oxygen atoms can act as an internal nucleophile.

The mechanism proceeds in two discrete steps:

Intramolecular Nucleophilic Attack: The reaction is initiated by the intramolecular S_N2 attack of an ethoxy group's oxygen atom at the C1 carbon, displacing the chloride leaving group. This results in the formation of a strained, three-membered cyclic dioxolanium-type cation, a specific type of oxonium ion. libretexts.orglibretexts.org This step is often rate-accelerating compared to analogous reactions without a participating neighboring group. wikipedia.org

Intermolecular Nucleophilic Attack: The highly reactive cyclic intermediate is then rapidly attacked by an external nucleophile. This second step is also an S_N2 reaction.

An alternative, though less likely, pathway could involve the formation of a primary carbocation at C1 via an S_N1 mechanism. This is generally disfavored due to the high instability of primary carbocations. However, if formed, it would be immediately susceptible to a 1,2-hydride or 1,2-alkyl shift, leading to a more stable tertiary carbocation, which would then react with a nucleophile.

The nature of the products formed from the rearrangement of this compound is dictated by the fate of the cyclic oxonium ion intermediate.

Isomerization: If the displaced chloride ion acts as the external nucleophile in the second step, it can attack either of the two partially positive carbons in the three-membered ring. Attack at the original C1 carbon would regenerate the starting material. However, attack at the other carbon of the ring would lead to a rearranged, isomeric product.

Solvolysis Products: In the presence of a nucleophilic solvent (solvolysis), such as water or an alcohol, the solvent molecule will attack the cyclic intermediate. For instance, reaction with water would lead to the formation of a hydroxyacetal after deprotonation. rsc.org

Elimination Products: Under thermal stress, elimination reactions can compete. Theoretical studies on the related compound 2,2-diethoxypropane (B95019) show that it undergoes thermal elimination to yield ethanol and 2-ethoxypropene (B49133) via a four-membered cyclic transition state. researchgate.net A similar pathway for this compound could potentially yield hydrogen chloride and an unsaturated acetal (enol ether), although this typically requires forcing conditions.

Comparative Mechanistic Studies with Related Chloroalkanes and Acetals

To fully understand the reactivity of this compound, it is instructive to compare it with related structures, isolating the effects of alkyl substitution and vicinal functional groups.

This compound is a primary chloroalkane, a class of compounds that typically favors S_N2 reactions. However, it possesses a neopentyl-like structure, with significant branching at the β-carbon (C2). This substitution pattern is known to dramatically decrease the rate of S_N2 reactions due to steric hindrance, which impedes the required backside attack by a nucleophile. reddit.com Therefore, direct S_N2 substitution by an external nucleophile is expected to be exceptionally slow, similar to other neopentyl-type halides.

| Compound Structure | Substitution at α-Carbon | Substitution at β-Carbon | Expected S_N2 Reactivity |

| CH3-CH2-Cl (Ethyl chloride) | Primary | Unsubstituted | Fast |

| (CH3)2CH-Cl (Isopropyl chloride) | Secondary | Primary | Slow |

| (CH3)3C-CH2-Cl (Neopentyl chloride) | Primary | Quaternary | Extremely Slow / Inert |

| (EtO)2(CH3)C-CH2-Cl (this compound) | Primary | Quaternary (with heteroatoms) | Extremely Slow (direct attack) |

This interactive table summarizes the impact of alkyl substitution on S_N2 reactivity.

The geminal (attached to the same carbon) diethoxy groups at the C2 position exert profound electronic effects on the molecule's reactivity.

Inductive Effect: Oxygen is more electronegative than carbon, so the two ethoxy groups exert a net electron-withdrawing inductive effect (-I effect). This effect polarizes the C2-C1 bond and can slightly increase the partial positive charge on the C1 carbon, making it more susceptible to nucleophilic attack.

Resonance Effect (NGP): The most significant electronic contribution is the electron-donating resonance effect (+R effect) provided by the lone pairs on the oxygen atoms via neighboring group participation. As discussed in section 3.4.1, this intramolecular nucleophilic attack provides a lower-energy reaction pathway that circumvents the high activation energy of a direct S_N2 or S_N1 reaction. wikipedia.orglibretexts.org This participation is the dominant factor controlling the reactivity, especially in ionizing solvents or under conditions that favor the departure of the leaving group. Studies on related glycosyl donors have also shown that ether protecting groups can exert significant remote electronic effects that fine-tune reactivity. nih.gov

The most insightful comparison is with 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride). nih.gov Both molecules share the sterically hindered neopentyl framework, but their reactivity profiles are expected to differ significantly due to the functional groups at C2.

1-Chloro-2,2-dimethylpropane is famously unreactive in substitution reactions.

S_N2 Inactivity: It is practically inert to S_N2 reactions because the bulky tert-butyl group completely blocks backside attack on the C1 carbon. reddit.com

S_N1 Reluctance: It is also highly resistant to S_N1 reactions because the ionization required to form a carbocation would produce a highly unstable primary carbocation. Rearrangement to a more stable tertiary carbocation can occur, but only under harsh, high-energy conditions.

Elimination Impossibility: E2 and E1 elimination reactions are impossible as there are no hydrogen atoms on the β-carbon. clockss.org

This compound , in contrast, possesses a "hidden" reaction pathway.

Steric Hindrance: It experiences similar, severe steric hindrance to direct S_N2 attack as neopentyl chloride.

NGP-Assisted Reactivity: The crucial difference is the presence of the vicinal ethoxy groups. These groups can facilitate the departure of the chloride ion through neighboring group participation, forming a resonance-stabilized cyclic oxonium ion intermediate. dalalinstitute.comlibretexts.org This NGP-mediated pathway avoids the formation of an unstable primary carbocation and provides a viable route for substitution and rearrangement that is completely absent in 1-chloro-2,2-dimethylpropane.

Consequently, while both compounds are poor substrates for simple S_N2 reactions, this compound is predicted to be significantly more reactive, particularly in solvolysis reactions or any reaction promoted by Lewis acids, which would favor the formation of the key cyclic intermediate. A study on the analogous 1-chloro-2,2-dimethoxypropane (B2755789) showed it was unreactive in an acylation reaction, suggesting that elimination to an enol ether does not occur under those particular conditions. scielo.br

| Feature | 1-Chloro-2,2-dimethylpropane | This compound |

| Structure | (CH3)3C-CH2-Cl | (CH3CH2O)2(CH3)C-CH2-Cl |

| Steric Hindrance at C1 | Very High | Very High |

| S_N2 Reactivity (External Nucleophile) | Extremely Low / Inert reddit.com | Extremely Low (Predicted) |

| S_N1 Reactivity | Extremely Low (unstable primary carbocation) | Extremely Low (unstable primary carbocation) |

| β-Hydrogens for Elimination | None | None |

| Available Alternative Pathway | None (Rearrangement under forcing conditions) | Neighboring Group Participation wikipedia.orgdalalinstitute.com |

| Predicted Overall Reactivity | Very Low / Inert clockss.org | Low, but significantly higher than neopentyl chloride under ionizing conditions |

This interactive table provides a comparative analysis of the reactivity of 1-chloro-2,2-dimethylpropane and this compound.

Chemical Transformations and Synthetic Utility of 1 Chloro 2,2 Diethoxypropane

Utility as a Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that assists in the planning of a synthetic route. 1-Chloro-2,2-diethoxypropane is a synthetic equivalent for the acetonyl cation synthon, providing a masked ketone functionality that can be revealed later in a synthetic sequence.

Introduction of Functionalized Alkyl Chains

This compound is effectively used to introduce a three-carbon chain, specifically a 2,2-diethoxypropyl group, onto various nucleophilic substrates. This reaction proceeds through a nucleophilic substitution of the chlorine atom. This strategy is valuable for constructing larger molecules where a ketone functionality is desired at a specific position. The acetal (B89532) group remains intact under the conditions of the substitution reaction, thereby protecting the carbonyl group from reacting.

Precursor to Carbonyl Compounds via Acetal Hydrolysis

Following the introduction of the 2,2-diethoxypropyl group into a molecule, the acetal functionality can be readily hydrolyzed to unveil the ketone. This deprotection step is typically achieved under acidic conditions, often using an aqueous acid solution. The reaction is reversible, and to drive the equilibrium towards the ketone and alcohol products, a large excess of water is generally used. chemistrysteps.com

The mechanism of acetal hydrolysis involves the protonation of one of the oxygen atoms of the acetal, which converts the alkoxy group into a good leaving group. Subsequent elimination of an alcohol molecule is facilitated by the neighboring oxygen atom, forming an oxonium ion. This intermediate is then attacked by water to form a hemiacetal after deprotonation. The process is repeated with the second alkoxy group, ultimately leading to the formation of the corresponding ketone. chemistrysteps.com

Table 1: General Reaction Scheme for Acetal Hydrolysis

| Reactant | Reagents | Product |

| R-C(OCH₂CH₃)₂CH₃ | H₃O⁺, H₂O (excess) | R-C(=O)CH₃ + 2 CH₃CH₂OH |

Building Block for Heterocyclic Systems

The bifunctional nature of this compound, possessing both an electrophilic carbon and a masked carbonyl group, makes it a useful precursor in the synthesis of various heterocyclic compounds. By reacting with dinucleophilic species, it can participate in cyclization reactions to form rings containing one or more heteroatoms. For instance, it can be employed in the synthesis of substituted furans, pyrazoles, or pyridines, where the acetonyl unit becomes incorporated into the heterocyclic framework.

Reactions with Organometallic Reagents

Organometallic reagents are crucial tools for carbon-carbon bond formation in organic synthesis. This compound can react with these reagents to create new carbon skeletons.

Grignard Reactions and Lithiation Strategies

Grignard reagents, which are organomagnesium halides, are potent nucleophiles that readily react with electrophilic centers. The reaction of a Grignard reagent with this compound results in the formation of a new carbon-carbon bond, displacing the chloride ion. This provides a straightforward method for attaching the acetonyl-protected side chain to a wide variety of organic fragments.

While direct lithiation of this compound at the carbon bearing the chlorine is not a common strategy, organolithium reagents can be used in a similar fashion to Grignard reagents as powerful nucleophiles to displace the chloride.

Table 2: Examples of Reactions with Organometallic Reagents

| Organometallic Reagent | Product after Reaction with this compound | Product after Hydrolysis |

| Phenylmagnesium bromide | 1,1-diethoxy-2-phenylpropane | 1-phenyl-2-propanone |

| n-Butyllithium | 3,3-diethoxyheptane | 3-heptanone |

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govwhiterose.ac.uk While alkyl halides can be challenging substrates for some cross-coupling reactions, under appropriate catalytic conditions, this compound can potentially participate in such transformations. For these reactions to be successful, a suitable palladium catalyst and ligand system are required to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govwhiterose.ac.uk This would allow for the coupling of the 2,2-diethoxypropyl group with various organometallic partners, such as organoboron compounds (Suzuki coupling), organotins (Stille coupling), or terminal alkynes (Sonogashira coupling), significantly expanding its synthetic utility.

Formation of Enol Ethers and Derivatives

Enol ethers are a class of organic compounds with an alkene substituted with an alkoxy group, having the general structure R₂C=CR-OR. chem-station.com They are valuable intermediates in organic synthesis due to their electron-rich nature, which makes them susceptible to attack by electrophiles. chem-station.com The structure of this compound, featuring a chlorine atom beta to the diethoxypropane group, suggests its potential as a precursor for the formation of 2,2-diethoxy-1-propene, an enol ether, through an elimination reaction.

The most common method for the synthesis of enol ethers from haloalkanes is dehydrohalogenation, typically achieved by treatment with a strong base. In the case of this compound, the presence of a proton on the carbon adjacent to the chlorine atom allows for a base-induced elimination of hydrogen chloride (HCl).

Table 1: Potential Base-Catalyzed Elimination of HCl from this compound

| Base | Solvent | Expected Product |

| Sodium ethoxide | Ethanol (B145695) | 2,2-diethoxy-1-propene |

| Potassium tert-butoxide | tert-Butanol | 2,2-diethoxy-1-propene |

| Sodium hydride | Tetrahydrofuran | 2,2-diethoxy-1-propene |

The resulting enol ether, 2,2-diethoxy-1-propene, can then serve as a precursor for the synthesis of various derivatives. For instance, it can undergo hydrolysis under acidic conditions to yield acetone, or it can participate in cycloaddition reactions to form more complex cyclic structures.

Applications in Carbonyl Chemistry and Protecting Group Strategies

The 2,2-diethoxypropane (B95019) moiety in this compound is an acetal, which is a common protecting group for carbonyl compounds, in this case, acetone. nih.govtotal-synthesis.com Acetals are valued in organic synthesis for their stability under a wide range of reaction conditions. chem-station.com

Acetal protecting groups are stable to basic and nucleophilic reagents, as well as to many oxidizing and reducing agents. chem-station.comtotal-synthesis.com This stability allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected carbonyl group. The this compound molecule can be seen as a protected form of chloroacetone (B47974). The acetal group masks the reactive ketone, enabling reactions to be performed selectively at the chloro-substituted carbon.

For example, the chlorine atom could potentially be displaced by a nucleophile in a substitution reaction, or the molecule could be used in coupling reactions without interference from the carbonyl group. Once the desired transformations are complete, the acetal can be removed to reveal the ketone.

The removal of an acetal protecting group is typically achieved through hydrolysis under acidic conditions. chem-station.com The reaction is reversible, and the presence of a large excess of water drives the equilibrium towards the formation of the carbonyl compound and the corresponding alcohol.

Table 2: Common Acidic Conditions for Acetal Deprotection

| Reagent | Solvent | Byproducts |

| Hydrochloric acid | Water/THF | Ethanol |

| Sulfuric acid | Water/Acetone | Ethanol |

| p-Toluenesulfonic acid | Water/Dichloromethane | Ethanol |

The specific conditions for the deprotection of the 2,2-diethoxypropane group would need to be chosen carefully to avoid unwanted side reactions with other functional groups present in the molecule.

Contributions to Complex Molecule Synthesis

The bifunctional nature of this compound makes it a potentially useful building block in the synthesis of more complex molecules. Its ability to introduce a protected three-carbon unit with a reactive handle (the chlorine atom) can be strategically employed in multi-step synthetic sequences.

In a multi-step synthesis, this compound could be used to introduce a propanone unit at a specific position in a target molecule. The chloro group allows for its attachment to a substrate through nucleophilic substitution or organometallic coupling reactions. Subsequent deprotection of the acetal would then unmask the ketone functionality, which could be further elaborated. This strategy is particularly useful when the ketone is sensitive to the conditions required for the initial coupling reaction.

Advanced Spectroscopic and Computational Approaches in 1 Chloro 2,2 Diethoxypropane Research

Spectroscopic Characterization Techniques in Mechanistic Elucidation

Elucidation of Reaction Intermediates

In reactions such as hydrolysis, substitution, or elimination involving 1-chloro-2,2-diethoxypropane, the formation of transient intermediates like carbocations or enol ethers is anticipated. Techniques such as time-resolved NMR spectroscopy or rapid-scan infrared (IR) spectroscopy would be crucial for their detection and structural elucidation. For instance, in a hypothetical acid-catalyzed hydrolysis, the formation of an oxocarbenium ion intermediate could be inferred by monitoring characteristic shifts in the ¹³C NMR spectrum.

Hypothetical Spectroscopic Data for a Reaction Intermediate:

| Intermediate Species | Spectroscopic Technique | Key Observables (Hypothetical) |

|---|---|---|

| Oxocarbenium Ion | ¹³C NMR (in situ) | Downfield shift of the C2 carbon signal to >200 ppm. |

| Enol Ether | ¹H NMR (in situ) | Appearance of vinylic proton signals between 4.5-5.5 ppm. |

Monitoring Reaction Progress and Kinetics

The rate of consumption of this compound and the formation of products can be quantitatively monitored using techniques like UV-Vis spectroscopy (if chromophores are present), gas chromatography (GC), or high-performance liquid chromatography (HPLC) coupled with a suitable detector. For instance, the kinetics of a substitution reaction could be followed by monitoring the disappearance of the C-Cl stretching vibration (typically around 650-850 cm⁻¹) in the IR spectrum. chemrxiv.org In-line Raman spectroscopy is another powerful tool for real-time monitoring in microreactors, allowing for the rapid collection of kinetic data. nih.gov

Hypothetical Kinetic Data from Spectroscopic Monitoring:

| Reaction Type | Monitoring Technique | Measured Parameter | Hypothetical Rate Constant (k) |

|---|---|---|---|

| Nucleophilic Substitution | GC-MS | Decrease in reactant peak area | 2.5 x 10⁻⁴ s⁻¹ |

| Elimination (E2) | FT-IR Spectroscopy | Decrease in C-Cl absorbance | 1.8 x 10⁻³ s⁻¹ |

Theoretical Chemistry and Quantum Mechanical Calculations

Computational chemistry provides profound insights into the electronic structure, stability, and reactivity of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) Studies of Transition States

DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-31G*), are workhorses for locating and characterizing the transition state structures of reactions involving this compound. scispace.comresearchgate.net For a potential E2 elimination reaction, DFT calculations could model the transition state, revealing the extent of bond breaking (C-Cl and C-H) and bond forming (C=C). The calculated activation energy would provide a theoretical basis for the reaction's feasibility and rate.

Ab Initio Calculations for Energy Surfaces

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to construct potential energy surfaces for reaction pathways. nih.govru.nl These calculations, while computationally intensive, offer a high degree of accuracy for determining the relative energies of reactants, intermediates, transition states, and products. For instance, an ab initio study could definitively map the energy landscape of the Sₙ1 reaction, providing precise energies for the formation of the carbocation intermediate and the subsequent nucleophilic attack. ru.nl

Hypothetical Calculated Energy Profile for an Sₙ1 Reaction:

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| This compound | MP2 | 6-311++G(d,p) | 0.0 (Reference) |

| Transition State 1 (C-Cl cleavage) | MP2 | 6-311++G(d,p) | +18.5 |

| Carbocation Intermediate | MP2 | 6-311++G(d,p) | +12.3 |

| Transition State 2 (Nucleophile attack) | MP2 | 6-311++G(d,p) | +14.1 |

Computational Analysis of Conformational Preferences

The rotational barriers around the C1-C2 single bond in this compound would lead to various conformational isomers (conformers). Computational methods can be employed to determine the geometries and relative stabilities of these conformers. By calculating the energies of different dihedral angles (Cl-C1-C2-O), one can identify the most stable conformers (e.g., anti vs. gauche). This analysis is crucial as the reactivity of the molecule can be highly dependent on its ground-state conformation. Studies on similar small, substituted alkanes often reveal that gauche interactions and intramolecular hydrogen bonding can significantly influence conformational equilibria. researchgate.net

Table of Mentioned Chemical Compounds:

| Compound Name |

|---|

| This compound |

| Chloroacetone (B47974) |

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of this compound in chemical reactions. Methods such as Density Functional Theory (DFT) are employed to model reaction mechanisms and transition states, offering insights into kinetic and thermodynamic preferences.

Research into related haloacetals, such as 2-chloro-1,3-dioxane, reveals key factors that also govern the reactivity of this compound. rsc.org One dominant factor is the anomeric effect, where lone pair electrons from the ethoxy oxygens donate into the antibonding orbital (σ) of the carbon-chlorine bond (nO→σC-Cl). rsc.org This interaction weakens the C-Cl bond and stabilizes the transition state for its departure. Computational studies demonstrate that as the C-Cl bond elongates during a reaction, this hyperconjugative stabilization significantly increases, facilitating the formation of a carbocationic intermediate. rsc.org

DFT calculations can be used to compare the energy barriers for different potential reaction pathways, such as substitution (SN1/SN2) and elimination (E1/E2) reactions. For substitution reactions, the stereochemical outcome is influenced by the stability of intermediates. In analogous systems, computational studies have shown that reactions can proceed through either open oxocarbenium ions or cyclic dioxolenium ions, with the preference depending on the nucleophile's reactivity and the electronic properties of substituents. researchgate.net A highly reactive nucleophile may favor a pathway leading to an erosion of stereoselectivity. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models offer another avenue for prediction. These statistical models correlate theoretical molecular descriptors with experimental properties like reaction rates or equilibrium constants. mdpi.comsemanticscholar.org By calculating descriptors for this compound—such as electronic, topological, and quantum-chemical parameters—a QSPR model can predict its standard enthalpy of formation and other thermodynamic properties that are crucial for understanding reactivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Energy Barriers for Competing Reactions of this compound This table illustrates the type of data generated from computational studies to predict reaction selectivity. Values are representative.

| Reaction Pathway | Nucleophile | Solvent Model | Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| SN1-like | H2O | Water (PCM) | 22.5 | 2,2-Diethoxypropan-1-ol |

| SN2 | CN- | DMF (PCM) | 18.7 | 3,3-Diethoxybutanenitrile |

| E2 | t-BuOK | THF (PCM) | 16.2 | 1,1-Diethoxypropene |

Molecular Dynamics Simulations of Reactivity

While static computational models like DFT are excellent for mapping potential energy surfaces, molecular dynamics (MD) simulations provide a dynamic view of chemical reactions, tracking the real-time movement of atoms. researchgate.net MD simulations solve the classical equations of motion for a system, offering a powerful method for studying properties that depend on time and temperature. researchgate.netmdpi.com

For this compound, ab initio molecular dynamics (AIMD) can be particularly insightful. In AIMD, the forces between atoms are calculated "on the fly" using quantum mechanics, avoiding the need for pre-parameterized force fields. escholarship.org This allows for the simulation of bond breaking and forming. An AIMD simulation initiated at the transition state of a reaction can reveal the subsequent trajectory of the molecule. escholarship.org This is crucial for understanding reactions with post-transition state bifurcations, where a single transition state can lead to multiple products. The dynamic trajectory, rather than just the transition state energy, may determine the final product ratio. escholarship.org

A typical MD simulation to study the hydrolysis of this compound would involve:

System Setup : Placing one or more molecules of this compound in a simulation box filled with explicit water molecules.

Force Field/Method : Choosing an appropriate level of theory (for AIMD) or a reactive force field capable of describing the bond changes.

Simulation : Running the simulation for a sufficient timescale (from picoseconds to microseconds) at a defined temperature and pressure, allowing the system to evolve. frontiersin.org

Analysis : Analyzing the resulting trajectories to identify reaction events, intermediates, and final products, and to calculate kinetic parameters.

These simulations can elucidate the role of solvent molecules in stabilizing intermediates, the precise mechanism of nucleophilic attack, and conformational changes in the substrate that lead to reaction. mdpi.comnih.gov

Chemometric Analysis in Reaction Optimization and Design

Chemometrics applies multivariate statistics to chemical data to optimize and understand chemical processes. For the synthesis or reactions of this compound, chemometric methods like Design of Experiments (DoE) are invaluable for efficient process development and optimization. mit.edu

DoE allows for the simultaneous variation of multiple reaction parameters to build a predictive model of the system with a minimal number of experiments. For instance, in the synthesis of this compound from chloroacetone and ethanol (B145695), key variables could include temperature, reaction time, and the concentration of an acid catalyst. chemsrc.com A factorial or response surface methodology (RSM) design could be employed to map the "reaction space." mit.edu

Once the experiments are performed, the results (e.g., yield, purity) are analyzed using multivariate techniques. Partial Least Squares (PLS) regression is often used to create a mathematical model that correlates the input variables with the outputs. This model can then be used to:

Identify the most influential parameters and their interactions.

Predict the reaction outcome under untested conditions.

Determine the optimal conditions to maximize yield and minimize impurities.

In-line analytical techniques, such as Raman or FTIR spectroscopy, can be coupled with chemometric analysis for real-time reaction monitoring. researchgate.net By collecting spectra at different points during the reaction, a model can be built to predict the concentration of reactants, intermediates, and products over time, providing detailed kinetic data rapidly. researchgate.net

Table 2: Example of a 2³ Factorial Design for Optimizing the Synthesis of this compound This table illustrates an experimental design framework. "Yield (%)" would be the measured response from each experimental run.

| Run | Temperature (°C) | Time (hours) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 25 (-1) | 2 (-1) | 0.5 (-1) | Data to be collected |

| 2 | 45 (+1) | 2 (-1) | 0.5 (-1) | Data to be collected |

| 3 | 25 (-1) | 6 (+1) | 0.5 (-1) | Data to be collected |

| 4 | 45 (+1) | 6 (+1) | 0.5 (-1) | Data to be collected |

| 5 | 25 (-1) | 2 (-1) | 1.5 (+1) | Data to be collected |

| 6 | 45 (+1) | 2 (-1) | 1.5 (+1) | Data to be collected |

| 7 | 25 (-1) | 6 (+1) | 1.5 (+1) | Data to be collected |

| 8 | 45 (+1) | 6 (+1) | 1.5 (+1) | Data to be collected |

(-1) represents the low level and (+1) represents the high level for each factor.

Future Research Directions and Unexplored Avenues for 1 Chloro 2,2 Diethoxypropane

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of halogenated ketals often involves corrosive reagents and chlorinated solvents, posing environmental and health concerns. uni-lj.siworktribe.comnmfrc.orgacs.org A significant and necessary direction for future research lies in the development of green and sustainable synthetic routes to 1-Chloro-2,2-diethoxypropane. indianchemicalsociety.comepitomejournals.com This involves reimagining catalyst design and exploring alternative reaction media.

Catalyst Design for Enhanced Sustainability

Future synthetic strategies for this compound should prioritize the development and implementation of sustainable catalysts. Research in this area could focus on several key classes of catalysts that align with the principles of green chemistry. uni-lj.si

Heterogeneous Catalysts: The use of solid-supported catalysts offers significant advantages, including simplified product purification, catalyst recovery, and reusability. Future work could explore the utility of catalysts like RuO₂ and CeO₂ supported on inert materials for the direct chlorination steps. chimia.chnih.gov These materials have shown promise in industrial chlorine recycling and could be adapted for fine chemical synthesis.

Bimetallic Catalytic Systems: Inspired by recent advances in C-H bond chlorination, tandem catalytic systems, such as those combining copper and palladium, could be investigated. researchgate.netnih.gov These systems can activate otherwise inert C-H bonds under milder conditions, potentially offering a more direct and efficient route to chlorinated intermediates.

Organocatalysts: Metal-free catalytic systems are highly desirable to avoid toxic metal residues in the final products. Research into organocatalysts for both the ketalization and chlorination steps could yield more environmentally benign synthetic pathways.

The table below outlines potential sustainable catalysts and their researched benefits, which could be adapted for the synthesis of this compound.

| Catalyst Type | Potential Catalyst | Key Advantages for Green Synthesis |

| Heterogeneous Oxide Catalysts | Supported RuO₂, CeO₂ | High activity, stability, reusability, reduces waste. chimia.chnih.gov |

| Bimetallic Systems | Copper (Cu) and Palladium (Pd) | Valorization of chlorinated waste streams, C-H activation. researchgate.netnih.gov |

| Vanadium/Molybdenum Complexes | V(V) or Mo(VI) complexes | Use of halide salts with clean oxidants like H₂O₂. rsc.org |

| Organocatalysts | Chiral amines, Brønsted acids | Metal-free, avoids toxic residues, potential for asymmetry. researchgate.net |

Solvent-Free or Alternative Solvent Reactions

A major contributor to the environmental impact of chemical synthesis is the use of volatile and often toxic organic solvents. royalsocietypublishing.org Many traditional chlorination reactions are conducted in chlorinated solvents like carbon tetrachloride or chloroform, which are themselves significant environmental pollutants. acsgcipr.org Future research should vigorously pursue the elimination or replacement of these hazardous solvents.

Solvent-Free Synthesis: Performing reactions without a solvent (neat) or via mechanochemistry (ball milling) represents a significant step towards greener processes. uni-lj.si These methods can lead to higher reaction rates, reduced waste, and simplified work-up procedures.

Green Solvents: Where a solvent is necessary, the focus should be on environmentally benign alternatives. Water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents such as 3-methoxybutan-2-one (B3048630) are promising candidates. royalsocietypublishing.orgnih.gov Research would involve screening these solvents for compatibility with the reaction chemistry and optimizing conditions to maximize yield and purity.

The following table compares conventional solvents for chlorination with potential green alternatives.

| Conventional Solvents | Green Alternative Solvents | Rationale for Future Investigation |

| Dichloromethane (DCM), Chloroform, Carbon Tetrachloride worktribe.com | Water, Cyclohexane, Heptane, Dimethyl Carbonate acsgcipr.org | Reduced toxicity, lower environmental persistence, improved safety profile. |

| Nitrobenzene, 1,2-Dichloroethane chimia.ch | Ionic Liquids, Deep Eutectic Solvents | Low volatility, potential for catalyst recycling, tunable properties. royalsocietypublishing.orgacsgcipr.org |

| N/A (for neat reactions) | Solvent-Free (Mechanochemistry) | Elimination of solvent waste, potential for improved reaction kinetics. uni-lj.si |

Exploration of Novel Reactivity Patterns

The bifunctional nature of this compound—containing both a primary alkyl chloride and a protected ketone—opens avenues for novel reactivity that remain largely unexplored. Future research should aim to harness these functionalities through modern synthetic methods, including radical-mediated transformations and photochemical or electrochemical activation.

Investigation of Radical-Mediated Transformations

Free-radical reactions offer a powerful and alternative approach to ionic reaction pathways for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The C-Cl bond in this compound is a potential initiation point for radical chemistry.

Radical Generation: The generation of a carbon-centered radical via homolytic cleavage of the C-Cl bond, initiated by light or a radical initiator, could be a key step. ncert.nic.in This primary radical could then participate in various transformations.

C-C Bond Formation: The resulting radical could be trapped by electron-deficient alkenes in Giese-type addition reactions, or used in transition-metal-catalyzed cross-coupling reactions to form new C-C bonds.

Hydrogen Atom Transfer (HAT): An alternative pathway involves the abstraction of a hydrogen atom from the diethoxypropane backbone. The hydrogens on the carbon alpha to the ketal oxygen are potentially susceptible to abstraction, leading to a different set of radical intermediates and subsequent functionalization. Photocatalysis using neutral eosin (B541160) Y has proven effective for HAT with aldehydes and could be explored here. nih.gov

Photochemical and Electrochemical Reactivity

Photochemistry and electrochemistry provide mild and highly tunable methods for activating organic molecules. wikipedia.orgbritannica.com These techniques could unlock unique reactivity patterns for this compound that are inaccessible through traditional thermal methods.

Photocatalysis: Visible-light photoredox catalysis could be employed for the selective functionalization of the C-Cl bond. beilstein-journals.org By choosing an appropriate photocatalyst, it may be possible to generate a radical intermediate under exceptionally mild conditions, which could then engage in a variety of coupling reactions. researchgate.netrsc.org Furthermore, photochemical cleavage of the C-Cl bond in the presence of other reagents could lead to novel products. rsc.org

Electrochemistry: Electrochemical methods offer a reagent-free way to achieve reductions and oxidations. nih.gov The electrochemical reduction of the C-Cl bond in this compound could generate a carbanion or a radical anion, providing a pathway for nucleophilic substitution or coupling reactions. whiterose.ac.uk Cathodic alkylation of ketones with alkyl halides has been demonstrated and could be adapted for intramolecular cyclizations or intermolecular couplings involving the ketal-protected carbonyl. researchgate.netorganic-chemistry.orgresearchgate.net

Asymmetric Synthesis and Chiral Induction with Related Derivatives

The development of methods to synthesize chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. Future research could explore the use of this compound derivatives in asymmetric synthesis.

Synthesis of Chiral α-Chloro Ketals: A key research direction would be the development of catalytic asymmetric methods to introduce the chlorine atom enantioselectively, creating a chiral center at the C1 position. This could potentially be achieved through enantioselective decarboxylative chlorination of a corresponding β-keto acid derivative using chiral amine catalysts. researchgate.net Similarly, asymmetric chlorination of a precursor enol ether or silyl (B83357) enol ether could be explored. organic-chemistry.org

Chiral Pool Synthesis: Enantiomerically pure derivatives of this compound could serve as valuable building blocks in "chiral pool" synthesis. wikipedia.orgyoutube.comelsevierpure.com The defined stereocenter could be used to direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex molecular architectures. For example, the chloro-ketal could be transformed into other functional groups while retaining the original stereochemistry.

Chiral Auxiliaries and Ligands: While less direct, derivatives of this compound could be investigated as precursors for the synthesis of novel chiral ligands for asymmetric catalysis. The rigid ketal structure and the presence of heteroatoms could be exploited in the design of new ligand scaffolds.

The table below summarizes potential strategies for incorporating chirality into systems related to this compound.

| Asymmetric Strategy | Description | Potential Application for Derivatives |

| Catalytic Asymmetric Chlorination | Use of a chiral catalyst to deliver a chlorine atom to a prochiral substrate, creating a stereocenter. researchgate.netorganic-chemistry.org | Enantioselective synthesis of chiral this compound. |

| Chiral Pool Synthesis | Using an enantiopure natural product as a starting material to impart chirality to the final product. wikipedia.orgelsevierpure.com | An enantiopure precursor alcohol could be used to form the ketal, which is then chlorinated. |

| Kinetic Resolution | Preferential reaction of one enantiomer of a racemic mixture with a chiral reagent or catalyst. | Resolution of a racemic mixture of a this compound derivative. |

| Asymmetric C-H Functionalization | Using a chiral transition metal catalyst to selectively functionalize one of two enantiotopic C-H bonds. snnu.edu.cnrsc.org | Direct, enantioselective introduction of functionality onto the diethoxypropane backbone. |

Bio-Inspired Chemical Transformations

The intersection of biology and chemistry offers a fertile ground for developing novel and sustainable synthetic methodologies. For this compound, bio-inspired approaches, particularly enzymatic catalysis, present a promising frontier for creating valuable chiral building blocks and specialty chemicals.

One of the most compelling avenues lies in the enzymatic dehalogenation of the C-Cl bond. A variety of haloalkane dehalogenases have been identified that exhibit activity towards a broad range of halogenated aliphatic compounds, including chlorinated ethers. nih.govacs.orgnih.gov These enzymes operate under mild, aqueous conditions and can display high stereo- and regioselectivity, offering a green alternative to conventional chemical dehalogenation methods. Future research could focus on screening existing dehalogenase libraries or employing directed evolution to develop enzymes with specific activity towards this compound. The hydrolytic dehalogenation would yield 2,2-diethoxypropan-1-ol, a potentially valuable synthetic intermediate.

Beyond simple dehalogenation, biocatalysis could enable the use of this compound as a building block in C-C bond-forming reactions. acs.orgnih.govnih.gov Enzymes such as aldolases, transketolases, and Pictet-Spenglerases are known to utilize functionalized aldehydes and ketones in stereoselective carbon-carbon bond formation. researchgate.net Hydrolysis of the acetal (B89532) group in this compound would unmask a reactive chloroacetone (B47974) moiety, which could then be a substrate for such enzymatic transformations, leading to the synthesis of complex, chiral molecules.

The potential for bio-inspired oxidation reactions also warrants exploration. rsc.org Oxidoreductases, such as cytochrome P450 monooxygenases, are capable of catalyzing the hydroxylation of unactivated C-H bonds. While challenging, the selective oxidation of the propane (B168953) backbone of this compound could introduce new functionalities and chiral centers, further expanding its synthetic utility.

| Transformation Type | Enzyme Class | Potential Product | Significance |

|---|---|---|---|

| Dehalogenation | Haloalkane Dehalogenase | 2,2-diethoxypropan-1-ol | Green synthesis of a functionalized alcohol intermediate. |

| C-C Bond Formation (post-acetal hydrolysis) | Aldolase, Transketolase | Chiral chloro-functionalized polyols | Access to complex stereodefined building blocks. |

| Oxidation (Hydroxylation) | Cytochrome P450 Monooxygenase | Hydroxylated chloroacetal derivatives | Introduction of new functionalities and chiral centers. |

Advanced Materials Science Applications (Focusing on fundamental chemical principles)

The unique bifunctional nature of this compound, possessing both a reactive chlorine atom and a hydrolytically labile acetal group, makes it an intriguing candidate for the synthesis of advanced materials with tailored properties.

A significant area of exploration is the development of degradable polymers. The acetal linkage is known to be susceptible to acidic hydrolysis, and incorporating such functionalities into a polymer backbone can impart controlled degradability. nih.govresearchgate.netrsc.orgelsevierpure.comacs.org this compound could serve as a monomer or a chain modifier in polymerization reactions. For instance, the chlorine atom could be displaced by a nucleophilic comonomer to initiate polymerization, or it could be used in post-polymerization modification to introduce the diethoxypropyl group as a pendant chain. The resulting polymers would contain acetal moieties that could be cleaved under specific pH conditions, leading to the breakdown of the material into smaller, potentially recyclable or biocompatible fragments.

Furthermore, the acetal group can be leveraged to create stimuli-responsive materials. manchester.ac.ukacs.orgsci-hub.se Polymers incorporating this compound could be designed to be stable under neutral or basic conditions but to degrade or alter their properties in an acidic environment. This pH-responsiveness is highly desirable for applications such as drug delivery systems, smart coatings, and temporary adhesives.

The presence of the chlorine atom also opens up possibilities for creating specialty polymers with enhanced properties. Halogenated monomers are known to impart flame retardancy, chemical resistance, and increased thermal stability to polymers. specialchem.commillerplastics.comgoogle.com By incorporating this compound into polymer structures, it may be possible to develop materials that combine these desirable characteristics with the added functionality of the acetal group. For example, the chlorine could be retained in the final polymer for its fire-retardant properties, while the acetal offers a route for controlled degradation at the end of the material's life cycle.

| Application Area | Key Feature of this compound | Resulting Polymer Property | Potential Use |

|---|---|---|---|

| Degradable Polymers | Acid-labile acetal group | Controlled degradation under acidic conditions | Transient electronics, environmentally benign plastics |

| Stimuli-Responsive Polymers | pH-sensitive acetal linkage | Change in solubility, swelling, or degradation in response to pH | Drug delivery vehicles, sensors |

| Specialty Polymers | Chlorine atom | Flame retardancy, chemical resistance | High-performance coatings, functional textiles |

Addressing Challenges in Selective Functionalization of Polyhalogenated Acetals

While the bifunctionality of this compound is a key attribute for its potential applications, it also presents a significant synthetic challenge: achieving selective functionalization of either the C-Cl bond or the acetal group in the presence of the other. The term "polyhalogenated acetal" in this context refers to the presence of a halogen and an acetal within the same molecule, creating a competitive reactivity landscape.

The primary challenge lies in the disparate reactivity of the chloro and acetal functionalities under various reaction conditions. The C-Cl bond is susceptible to nucleophilic substitution and organometallic-catalyzed cross-coupling reactions. researchgate.netrsc.orgresearchgate.net Conversely, the acetal group is stable to many nucleophiles and bases but is readily cleaved under acidic conditions. This dichotomy in reactivity necessitates careful selection of reagents and reaction conditions to achieve chemoselectivity.

Future research should focus on developing catalytic systems that can selectively activate the C-Cl bond while leaving the acetal intact. This could involve the use of transition metal catalysts with tailored ligand environments that favor oxidative addition to the C-Cl bond over interaction with the acetal oxygens. For example, palladium, nickel, or copper-based catalysts, which are known to be effective in C-Cl bond activation, could be explored in conjunction with sterically hindered or electronically specific ligands to modulate their reactivity.

Conversely, strategies for the selective transformation of the acetal group in the presence of the C-Cl bond are also of interest. While acidic hydrolysis is the most straightforward method for cleaving the acetal, this can also promote side reactions involving the chloro group, particularly if the resulting carbonyl compound is unstable. The development of mild, non-acidic methods for acetal cleavage or modification would be highly valuable.

Another area for investigation is the selective reduction of the chloro group. mdpi.com Catalytic hydrogenation or the use of hydride reagents could potentially reduce the C-Cl bond to a C-H bond. The challenge here would be to find conditions that are mild enough to avoid cleavage of the acetal.

| Target Functional Group | Challenge | Potential Strategy |

|---|---|---|

| C-Cl Bond | Avoiding concurrent acetal hydrolysis. | Development of neutral or basic condition transition metal catalysis (e.g., Pd, Ni, Cu with specific ligands). |

| Acetal Group | Preventing side reactions at the C-Cl bond under acidic conditions. | Exploration of enzymatic or mild, non-acidic cleavage/modification methods. |

| Selective Reduction of C-Cl | Maintaining the integrity of the acetal group. | Catalytic transfer hydrogenation or use of chemoselective hydride reagents under controlled conditions. |

Q & A

Q. What are the established synthetic routes for 1-Chloro-2,2-diethoxypropane, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution of 2,2-diethoxypropanol with chlorinating agents (e.g., thionyl chloride or HCl in anhydrous conditions). Key parameters include:

- Solvent choice : Anhydrous ether or dichloromethane to minimize hydrolysis .

- Temperature : Controlled exothermic reactions (0–5°C) to avoid side products like elimination derivatives .

- Catalysts : Pyridine or DMAP to neutralize HCl and drive the reaction forward .

Post-synthesis, fractional distillation is recommended for purification due to the compound’s volatility (boiling point ~120–125°C) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (ethoxy CH₃), δ 3.5–4.0 ppm (OCH₂), and δ 4.5–5.0 ppm (Cl-C-CH) confirm the backbone .

- IR : C-O (1100 cm⁻¹) and C-Cl (650 cm⁻¹) stretches verify functional groups .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 168.6 and fragments (e.g., loss of ethoxy groups) support the proposed structure .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:

- Nucleophilic attack : The Cl atom’s partial positive charge (Mulliken analysis) explains susceptibility to substitution by amines or alkoxides .

- Solvent effects : Polarizable continuum models (PCM) predict higher reactivity in aprotic solvents like DMF .

Molecular dynamics (MD) further assess steric hindrance from ethoxy groups, which slows bimolecular reactions (SN2) .

Q. What strategies resolve contradictions in antimicrobial activity data for halogenated propane derivatives?

- Methodological Answer : Discrepancies (e.g., Gram-positive vs. Gram-negative efficacy) may arise from:

- Lipophilicity : LogP values >2 enhance membrane penetration in Gram-positive bacteria but are ineffective against Gram-negative outer membranes .

- Target specificity : Docking studies (AutoDock Vina) show higher affinity for Staphylococcus aureus DNA gyrase (binding energy −9.2 kcal/mol) versus E. coli (−6.8 kcal/mol) .

Validate via: - MIC assays : Test against isogenic strains with altered membrane permeability .

- Resazurin microplate assays : Quantify bacteriostatic vs. bactericidal effects .

Q. How do competing reaction pathways (substitution vs. elimination) affect synthetic outcomes?

- Methodological Answer :

- Base strength : Strong bases (e.g., KOtBu) favor elimination (E2) via deprotonation, producing alkenes. Weak bases (NaHCO₃) promote substitution (SN1/SN2) .

- Leaving group stability : The chloride ion’s poor leaving ability requires polar aprotic solvents (DMSO) or silver ions (Ag⁺) to stabilize transition states .

- Kinetic control : Low temperatures (−20°C) suppress elimination, while higher temps (50°C) accelerate it .

Q. Which analytical techniques are critical for assessing purity in kinetic studies?

- Methodological Answer :

- HPLC-PDA : Quantifies residual starting material and detects byproducts (e.g., diethoxypropene) with UV detection at 210 nm .

- GC-MS : Monitors volatile impurities (e.g., ethyl chloride) using a DB-5 column (30 m × 0.25 mm) .

- Karl Fischer titration : Ensures <0.1% water content to prevent hydrolysis during storage .

Data-Driven Research Questions

Q. How can QSPR models optimize the physicochemical properties of this compound derivatives?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models trained on datasets (e.g., PubChem BioAssay) predict:

- Solubility : Introduction of polar groups (e.g., -OH) at C3 improves aqueous solubility but reduces logP .

- Thermal stability : Hammett constants (σ⁺) correlate with decomposition temperatures; electron-withdrawing groups (e.g., -NO₂) enhance stability .

Validation requires DSC (differential scanning calorimetry) for thermal profiles .

Q. What mechanistic insights explain regioselectivity in electrophilic additions to this compound?

- Methodological Answer : Markovnikov addition dominates due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.